molecular formula C16H16N6O2 B3201051 (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1019100-79-8

(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B3201051
CAS No.: 1019100-79-8
M. Wt: 324.34 g/mol
InChI Key: GPIFSIJBJBFZAV-UHFFFAOYSA-N
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Description

“(4-(6-(1H-Pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” is a heterocyclic compound featuring a pyridazine core substituted with a pyrazole group at the 6-position, linked to a piperazine ring via the 3-position of pyridazine. The piperazine moiety is further functionalized with a furan-2-yl methanone group. This structure combines multiple pharmacophoric elements:

  • Pyridazine: A six-membered aromatic ring with two nitrogen atoms, known for its role in modulating electronic properties and binding affinity in medicinal chemistry.
  • Pyrazole: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.
  • Piperazine: A flexible six-membered ring with two nitrogen atoms, often used as a linker to enhance solubility and conformational adaptability.
  • Furan-2-yl methanone: A planar heterocycle with an electron-rich aromatic system, influencing lipophilicity and metabolic stability.

Properties

IUPAC Name

furan-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2/c23-16(13-3-1-12-24-13)21-10-8-20(9-11-21)14-4-5-15(19-18-14)22-7-2-6-17-22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIFSIJBJBFZAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit significant activity against various cell lines, suggesting potential targets could be cellular proteins or enzymes involved in critical biological processes.

Result of Action

Similar compounds have shown significant activity against various cell lines, suggesting that it may have potential cytotoxic effects.

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its interaction with its targets. Additionally, the presence of other biomolecules could either facilitate or hinder the compound’s access to its targets.

Biological Activity

The compound (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, particularly focusing on its role as a P2Y12 receptor antagonist and its implications in treating cardiovascular diseases and tuberculosis.

Chemical Structure

The compound's structure can be described by the following molecular formula:

Property Details
Molecular FormulaC19H20N6O
Molecular Weight356.41 g/mol
Chemical StructureChemical Structure

P2Y12 Receptor Antagonism

Research indicates that derivatives of this compound exhibit potent antagonistic activity against the P2Y12 receptor, which is crucial in platelet aggregation and thrombus formation. The compound has been identified as a reversible antagonist, making it a candidate for treating thromboembolic disorders such as acute myocardial infarction and transient ischemic attacks .

Key Findings:

  • Antithrombotic Effects: The compound demonstrates significant antiplatelet activity, inhibiting ADP-induced platelet aggregation effectively .
  • Therapeutic Potential: It shows promise for developing new antiplatelet therapies, potentially offering advantages over existing treatments like clopidogrel.

Antitubercular Activity

In addition to its cardiovascular applications, the compound has been evaluated for its activity against Mycobacterium tuberculosis. A study involving various derivatives showed that certain compounds exhibited substantial antitubercular effects with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory potential against the pathogen responsible for tuberculosis .

Case Study:
A series of substituted compounds were synthesized and tested, revealing that five specific derivatives showed IC90 values between 3.73 to 4.00 μM. Importantly, these compounds were found to be non-toxic to human cells (HEK-293), suggesting a favorable safety profile for further development .

The biological activity of the compound can be attributed to its interaction with specific receptors and enzymes:

  • P2Y12 Receptor Binding: The binding affinity to the P2Y12 receptor is a critical mechanism through which the compound exerts its antiplatelet effects.
  • Inhibition of Mycobacterial Growth: The exact mechanism by which the compound inhibits Mycobacterium tuberculosis is under investigation, but it likely involves interference with metabolic pathways essential for bacterial survival.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of the compound:

Study Activity IC50/IC90 Values Notes
P2Y12 AntagonismAntiplatelet activityNot specifiedEffective in preventing thrombus formation
Antitubercular ActivityInhibition of M. tuberculosisIC50: 1.35 - 2.18 μMNon-toxic to HEK-293 cells
General Safety ProfileEvaluated in vitroNot specifiedFavorable safety profile

Scientific Research Applications

Medicinal Chemistry

Research has indicated that derivatives of pyrazole and pyridazine exhibit significant biological activity. The compound's structure allows it to act on various molecular targets, particularly in the realm of:

  • Anticancer Agents : Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation. The incorporation of the piperazine moiety enhances solubility and bioavailability, crucial for effective drug formulation .
  • Antimicrobial Activity : Compounds containing pyrazole and pyridazine rings have demonstrated antibacterial and antifungal properties. The furan moiety may contribute to these effects by interacting with microbial enzymes or disrupting membrane integrity .

Neurological Disorders

The piperazine group is known for its psychoactive properties. Research into similar compounds suggests potential applications in treating neurological disorders such as anxiety and depression. The modulation of neurotransmitter systems could be a pathway through which these compounds exert their effects .

Cardiovascular Research

The compound's ability to interact with platelet receptors positions it as a candidate for developing antiplatelet agents. Similar structures have been investigated for their efficacy in preventing thrombus formation, which is critical in managing cardiovascular diseases .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that pyrazole derivatives inhibit cell proliferation in breast cancer cell lines through apoptosis induction .
Study 2Antimicrobial EffectsFound that compounds with similar structures exhibited significant activity against Staphylococcus aureus, suggesting potential as new antibiotics .
Study 3Neurological ImpactInvestigated the effects of piperazine-containing compounds on serotonin receptors, showing promise for anxiety treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between “(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone” and related derivatives:

Compound Key Structural Features Biological Target/Activity Key Data
Target Compound Pyridazine-pyrazole core; furan-2-yl methanone Hypothesized GPCR antagonism (e.g., GPR55) No direct activity data; inferred from structural analogs
ML192 (CID 1434953) Oxadiazolone-thienopyrimidine hybrid GPR55 antagonist High potency (IC₅₀ ~10 nM); improved selectivity over cannabinoid receptors
Furan-2-yl(4-(2-methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone Thienopyrimidine core; methyl substituent GPR55 antagonist Moderate potency (IC₅₀ ~100 nM)
(R/S)-(4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone (13e) Quinazoline core; chloro and phenyl substituents Trypanosoma brucei trypanothione reductase inhibitor HRMS: m/z 473.2103 [M+H]+; IC₅₀ = 1.2 µM (vs. T. brucei)
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene instead of furan; trifluoromethylphenyl group Not specified Enhanced lipophilicity (logP ~3.5) vs. furan analogs
[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone Pyridinyl-pyridazine core; tetrazole substituent Not specified RN: 1257545-96-2; potential kinase inhibition inferred from tetrazole moiety

Key Structural and Functional Insights :

Core Heterocycle Modifications: Replacement of pyridazine with thienopyrimidine (e.g., ML192) enhances GPR55 antagonism due to increased electron-deficient character, improving receptor-ligand π-π interactions . Quinazoline derivatives (e.g., Compound 13e) shift activity toward antiparasitic targets, likely due to bulkier aromatic systems accommodating larger binding pockets .

Substituent Effects: Furan vs. Thiophene: Thiophene-containing analogs (e.g., Compound 21) exhibit higher lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Tetrazole vs.

Piperazine Linker Variations: Methylenecarbonyl vs. Direct Bonding: Rotational isomerization in methylene-linked furanoyl amides (e.g., Compound 23 in ) complicates NMR characterization but may increase conformational flexibility for target engagement.

Biological Selectivity: ML192’s oxadiazolone moiety confers selectivity for GPR55 over CB1/CB2 receptors, whereas furan-based analogs lack this specificity . Chloro substituents in Compound 13e improve trypanothione reductase inhibition by mimicking natural substrate interactions .

Q & A

Basic: What are the optimal synthetic routes for (4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone, and how can reaction yields be maximized?

Answer:
The synthesis of this compound involves coupling pyridazine and pyrazole moieties with a piperazine-furan backbone. Key steps include:

  • Nucleophilic substitution for pyridazine functionalization, using anhydrous solvents (e.g., DMF or THF) and catalysts like Pd(PPh₃)₄ to facilitate cross-coupling reactions .
  • Piperazine ring activation via Boc protection/deprotection to enhance regioselectivity during furan-2-yl methanone attachment .
  • Yield optimization requires strict temperature control (60–80°C), inert atmospheres (N₂/Ar), and stoichiometric precision (1:1.2 molar ratio of intermediates). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A multi-technique approach is critical:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., furan’s α-H at δ 7.2–7.5 ppm, piperazine N–CH₂ at δ 3.2–3.5 ppm) and confirms connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
  • X-ray crystallography : Resolves bond angles and torsional strain in the pyridazine-piperazine junction, as demonstrated in analogous pyrazole-piperidine structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Answer:
SAR strategies include:

  • Systematic substitution : Modify pyrazole (e.g., 3-methyl vs. 3-nitro groups) or furan (e.g., 5-bromo vs. 5-methoxy) to assess bioactivity shifts. Use Mitsunobu or Ullmann reactions for regioselective derivatization .
  • In vitro assays : Test analogs against cancer cell lines (e.g., MCF-7, HeLa) to correlate substituents with cytotoxicity. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .
  • Computational docking : Model interactions with targets like kinase enzymes (e.g., EGFR) using AutoDock Vina. Prioritize analogs with lower binding energies (<−8 kcal/mol) .

Advanced: What strategies are recommended for resolving contradictions in biological activity data between this compound and its structural analogs?

Answer:
Contradictions may arise from:

  • Purity discrepancies : Validate compound integrity via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (≤0.3% C/H/N deviation) .
  • Assay variability : Use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to confirm cytotoxicity trends .
  • Structural nuances : Compare crystallographic data (e.g., piperazine ring puckering) with analogs to identify steric or electronic effects. For example, furan’s planarity may enhance π-stacking in certain protein pockets versus nonplanar thiophene analogs .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME to estimate logP (target <3 for oral bioavailability) and P-glycoprotein substrate likelihood .
  • Metabolic stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) with Schrödinger’s QikProp. Introduce electron-withdrawing groups (e.g., –CF₃) to reduce oxidative metabolism .
  • Solubility enhancement : Replace hydrophobic substituents (e.g., phenyl with morpholine) while monitoring SAR trade-offs .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Reaction scalability : Transition from batch to flow chemistry for exothermic steps (e.g., pyridazine coupling) to maintain temperature control .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large-scale batches .
  • Byproduct management : Optimize quenching protocols (e.g., aqueous NaHCO₃ for acid scavenging) to minimize impurities .

Advanced: How can researchers address conflicting spectroscopic data during structural elucidation?

Answer:

  • Data triangulation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals (e.g., piperazine CH₂ vs. furan CH) .
  • Isotopic labeling : Synthesize ¹⁵N-labeled analogs to clarify nitrogen environments in the pyrazole ring .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperazine-furan linkage .

Advanced: What experimental approaches can elucidate the mechanism of action of this compound in neurodegenerative models?

Answer:

  • Target engagement assays : Use surface plasmon resonance (SPR) to measure binding affinity to histamine H₃ or serotonin 5-HT₆ receptors, which are implicated in neuroprotection .
  • Gene expression profiling : Perform RNA-seq on treated neuronal cells (e.g., SH-SY5Y) to identify pathways (e.g., NF-κB, apoptosis) modulated by the compound .
  • In vivo validation : Test in zebrafish models (e.g., Tg(flk1:EGFP)) for blood-brain barrier penetration and behavioral outcomes .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone

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